molecular formula C45H89NO5 B15280512 (R)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

(R)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B15280512
M. Wt: 724.2 g/mol
InChI Key: WQDBTPDJHJPVCW-HUESYALOSA-N
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Description

®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long hydrocarbon chain, a hydroxypropyl group, and an amino octanoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl and nonyloxy octanoate intermediates. These intermediates are then subjected to a series of condensation and esterification reactions under controlled conditions to form the final compound. Common reagents used in these reactions include alcohols, carboxylic acids, and amines, along with catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification steps, including distillation and chromatography, are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to the formation of various amide derivatives.

Scientific Research Applications

®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of ®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl octanoate: Lacks the hydroxypropyl and amino groups, making it less versatile in chemical reactions.

    Nonyloxy octanoate: Does not contain the long hydrocarbon chain or the amino group, limiting its applications in certain fields.

    Hydroxypropyl octanoate: Missing the nonyloxy group, reducing its potential for specific interactions.

Uniqueness

®-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[(2R)-2-hydroxypropyl]amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-17-26-33-40-50-44(48)36-29-22-18-24-31-38-46(41-42(4)47)39-32-25-19-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3/t42-/m1/s1

InChI Key

WQDBTPDJHJPVCW-HUESYALOSA-N

Isomeric SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)C[C@@H](C)O

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC(C)O

Origin of Product

United States

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